METRIBUZIN-DESAMINO

Description

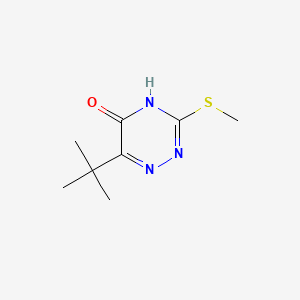

Structure

3D Structure

Properties

IUPAC Name |

6-tert-butyl-3-methylsulfanyl-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3OS/c1-8(2,3)5-6(12)9-7(13-4)11-10-5/h1-4H3,(H,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIWRSUQXSCLDNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(NC1=O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052839 | |

| Record name | Metribuzin-DA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35045-02-4 | |

| Record name | Metribuzin DA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35045-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Triazin-5(2H)-one, 6-(1,1-dimethylethyl)-3-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035045024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metribuzin-DA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to METRIBUZIN-DESAMINO: Chemical Properties, Structure, and Analysis

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Metribuzin-desamino (DA), a primary transformation product of the widely used triazine herbicide Metribuzin, is a compound of significant interest in environmental science, toxicology, and analytical chemistry.[1][2] Its presence in soil and water serves as an indicator of the environmental fate of its parent compound. This guide provides a detailed examination of the chemical properties, structure, synthesis, and analysis of Metribuzin-desamino, offering valuable insights for professionals in research and development.

Chemical Identity and Physicochemical Properties

Metribuzin-desamino, systematically named 6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one, is a triazinone derivative. Its chemical identity is well-established with the CAS Number 35045-02-4.[3]

Structure:

The molecular structure of Metribuzin-desamino is characterized by a 1,2,4-triazin-5(4H)-one ring substituted with a tert-butyl group at the 6th position and a methylthio group at the 3rd position.

Caption: Chemical structure of Metribuzin-desamino.

Physicochemical Data:

A summary of the key physicochemical properties of Metribuzin-desamino is presented in the table below. These properties are crucial for understanding its environmental mobility, persistence, and for the development of analytical methods.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃N₃OS | [3] |

| Molecular Weight | 199.28 g/mol | [3] |

| CAS Number | 35045-02-4 | [3] |

| IUPAC Name | 6-(1,1-dimethylethyl)-3-(methylthio)-1,2,4-triazin-5(2H)-one | LGC Standards |

| Melting Point | 199-200 °C | [3] |

| Boiling Point | 274.9 °C at 760 mmHg | [3] |

| Water Solubility | 475 mg/L at 20 °C | [4] |

| Vapor Pressure | 6.5 x 10⁻³ mPa at 20 °C | [4] |

| Synonyms | Deaminated metribuzin, DA-metribuzin, 6-tert-butyl-3-methylsulfanyl-2H-1,2,4-triazin-5-one | LGC Standards,[4] |

Formation and Synthesis

Metribuzin-desamino is primarily formed in the environment through the degradation of the herbicide Metribuzin. This transformation can occur through two main pathways: microbial degradation and photodegradation.

Environmental Transformation Pathways:

The degradation of Metribuzin to Metribuzin-desamino is a key step in its environmental fate. This process involves the removal of the amino group from the triazine ring.

Caption: Microbial degradation pathway of Metribuzin.

Laboratory Synthesis:

While Metribuzin-desamino is primarily of interest as a metabolite, a laboratory-scale synthesis can be valuable for producing analytical standards and for further toxicological studies. A plausible synthesis route involves the deamination of Metribuzin.

Protocol for Deamination of Metribuzin:

Disclaimer: This is a proposed method based on chemical principles and may require optimization. All laboratory work should be conducted with appropriate safety precautions.

-

Dissolution: Dissolve a known quantity of Metribuzin in a suitable organic solvent (e.g., ethanol).

-

Acidification: Add a strong acid, such as hydrochloric acid, to the solution.

-

Nitrosation: Cool the mixture in an ice bath and slowly add a solution of sodium nitrite. The in-situ formation of nitrous acid will facilitate the deamination.

-

Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Neutralization and Extraction: Once the reaction is complete, neutralize the mixture with a base (e.g., sodium bicarbonate) and extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Purify the crude product using column chromatography to obtain pure Metribuzin-desamino.

-

Characterization: Confirm the identity and purity of the synthesized compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

Analytical Methodologies

The accurate detection and quantification of Metribuzin-desamino in environmental matrices are crucial for monitoring the fate of Metribuzin and for risk assessment. Several advanced analytical techniques are employed for this purpose.

Sample Preparation:

Effective extraction and cleanup are critical for obtaining reliable analytical results.

Workflow for Soil and Water Sample Preparation:

Caption: General workflow for sample preparation.

Chromatographic and Spectrometric Analysis:

Liquid chromatography and gas chromatography coupled with tandem mass spectrometry (LC-MS/MS and GC-MS/MS) are the most common and reliable methods for the analysis of Metribuzin-desamino.

Protocol for LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is employed.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: A small volume of the final extract (e.g., 5-10 µL) is injected.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode is commonly used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions.

-

Data Analysis: The concentration of Metribuzin-desamino is determined by comparing the peak area of the analyte in the sample to a calibration curve prepared with certified reference standards.

-

Toxicological Profile and Biological Significance

The toxicological profile of Metribuzin-desamino is an area of active research. While the toxicity of the parent compound, Metribuzin, has been extensively studied, data specifically on its metabolites are less abundant.[5] However, it is crucial to understand the potential health and environmental effects of these transformation products.

Some studies suggest that the degradation products of herbicides can sometimes be more toxic than the parent compound. Therefore, monitoring the presence of Metribuzin-desamino is essential for a comprehensive environmental risk assessment.[6] It is known to be a significant metabolite found in soil and can potentially leach into groundwater.[4]

The primary mechanism of action of the parent herbicide, Metribuzin, is the inhibition of photosynthesis at the photosystem II level.[7] The extent to which Metribuzin-desamino retains this or exhibits other biological activities requires further investigation.

Conclusion

Metribuzin-desamino is a key metabolite in the environmental degradation of the herbicide Metribuzin. Its chemical and physical properties dictate its fate and transport in the environment. The analytical methods outlined in this guide provide the necessary tools for its accurate monitoring. A deeper understanding of its toxicological profile and biological activity is an important area for future research to ensure a complete assessment of the environmental impact of Metribuzin use.

References

-

AERU. (2025, August 6). Desamino-metribuzin (Ref: BCS-AA91084). University of Hertfordshire. Retrieved from [Link]

-

AERU. (n.d.). Metribuzin (Ref: DPX G2504). University of Hertfordshire. Retrieved from [Link]

-

Wikipedia. (2023, November 28). Metribuzin. Retrieved from [Link]

-

AERU. (n.d.). Desaminodiketo-metribuzin (Ref: BCS-AA68848). University of Hertfordshire. Retrieved from [Link]

-

PubChem. (n.d.). Metribuzin. National Center for Biotechnology Information. Retrieved from [Link]

-

EXTOXNET. (1996, June). Metribuzin. Extension Toxicology Network. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2003, February). Health Effects Support Document for Metribuzin. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 4-amino-6-tert.-butyl-3-methylthio-1,2,4-triazin-5-(4H)-one. Retrieved from [Link]

-

Sielc.com. (n.d.). HPLC Separation of Metribuzin on Mixed-Mode HPLC Columns. Retrieved from [Link]

-

Strong, L., & Sadowsky, M. J. (2001). Characterization of S-Triazine Herbicide Metabolism by a Nocardioides sp. Isolated from Agricultural Soils. Applied and Environmental Microbiology, 67(11), 4933–4939. [Link]

-

PrepChem. (n.d.). Synthesis of 3-methylthio-4-amino-6-tert.-butyl-1,2,4-triazin-5(4H)-one. Retrieved from [Link]

-

Dbira, S., Bedoui, A., & Bensalah, N. (2014). Investigations on the Degradation of Triazine Herbicides in Water by Photo-Fenton Process. American Journal of Analytical Chemistry, 5(8), 500-517. [Link]

-

Falco, A., et al. (2023). Ecotoxicological Effects of the Herbicide Metribuzin on Tenebrio molitor Hemocytes. Insects, 14(7), 606. [Link]

-

Sadowsky, M. J., & Wackett, L. P. (2002). Biodegradation of atrazine and related s-triazine compounds: from enzymes to field studies. Applied Microbiology and Biotechnology, 58(2), 127–135. [Link]

-

Wang, Y., et al. (2010). Synthesis process and biological activity of 4-amino-6-tert-butyl-3-methylthio-1, 2, 4-triazin-5(4H)-one sulfate. Journal of Agricultural and Food Chemistry, 58(12), 7263–7267. [Link]

-

Dodor, D. E. (2008). Human health risk assessment of metribuzin environmental degradates in groundwaters of Minnesota (Thesis). University of Minnesota. Retrieved from [Link]

-

Huertas-Pérez, J. F., et al. (2006). Degradation pathways of metribuzin. In The Encyclopedia of Mass Spectrometry (Vol. 8, pp. 844-852). Elsevier. Retrieved from [Link]

-

Sharma, A., et al. (2022). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. Toxics, 10(10), 578. [Link]

-

California Environmental Protection Agency. (2001, October). Evidence on the Developmental and Reproductive Toxicity of Metribuzin. Office of Environmental Health Hazard Assessment. Retrieved from [Link]

- Google Patents. (n.d.). CA1148544A - Process for producing 4-amino-6-tert.butyl-3-mercapto- 1,2,4-triazin-5-one.

-

Vaskov, A. Y., et al. (2022). Synthesis and antioxidant activity of 3-(2-R-ylidenehydrazinyl)-6-tert-butyl-4H-[3][4][8]triazin-5-ones. Pharmacia, 69(3), 715–725. [Link]

-

Singh, A., & Kumar, A. (2018). First case report on metribuzine, an herbicide suicidal poisoning, presented with fatal metabolic acidosis, acute renal failure, and hypokalemia. International Journal of Advanced Research, 6(9), 864-868. [Link]

-

ResearchGate. (n.d.). Atrazine (2-chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine). [Image]. Retrieved from [Link]

Sources

- 1. Metribuzin | C8H14N4OS | CID 30479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [wap.guidechem.com]

- 4. Desamino-metribuzin (Ref: BCS-AA91084) [sitem.herts.ac.uk]

- 5. EXTOXNET PIP - METRIBUZIN [extoxnet.orst.edu]

- 6. researchgate.net [researchgate.net]

- 7. Metribuzin (Ref: DPX G2504) [sitem.herts.ac.uk]

- 8. Desamino-metribuzin (Ref: BCS-AA91084) [sitem.herts.ac.uk]

environmental degradation pathway of metribuzin to desamino-metribuzin

An In-depth Technical Guide to the Environmental Degradation of Metribuzin to Desamino-Metribuzin

Audience: Researchers, scientists, and environmental science professionals.

Executive Summary

Metribuzin, a widely utilized triazinone herbicide, is subject to environmental degradation through various biotic and abiotic processes. A primary and critical step in its transformation is the formation of the metabolite desamino-metribuzin (DA). This guide provides a detailed technical examination of the pathways leading to this conversion, emphasizing the underlying mechanisms and the environmental factors that govern its rate and extent. We will explore the pivotal roles of microbial activity and photochemical degradation, detail the analytical methodologies required for its study, and present a framework for understanding the complete environmental fate of this herbicide.

Introduction to Metribuzin

Metribuzin (4-amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one) is a selective, systemic herbicide used for both pre- and post-emergence control of broadleaf weeds and certain grasses in crops such as soybeans, potatoes, and tomatoes.[1][2] Its herbicidal action stems from the inhibition of photosynthesis at Photosystem II.[1][3] Due to its widespread application and moderate persistence, metribuzin and its metabolites are of significant environmental interest, with the potential to contaminate soil and groundwater.[4][5][6] Understanding its degradation pathways is crucial for assessing its environmental risk and developing effective remediation strategies.

The Primary Degradation Pathway: Formation of Desamino-Metribuzin (DA)

The environmental degradation of metribuzin proceeds through several routes, leading to three principal metabolites: desamino-metribuzin (DA), diketo-metribuzin (DK), and desamino-diketo-metribuzin (DADK).[4][7][8][9][10] The initial and often dominant transformation is the deamination of the parent metribuzin molecule to form DA. This process involves the removal of the amino group (-NH₂) from the triazine ring, a critical step that alters the compound's chemical properties and subsequent environmental behavior.

Microbial Degradation: The Dominant Mechanism

The primary driver for the transformation of metribuzin to DA in soil is microbial degradation.[6][7][8] A diverse community of soil microorganisms, including bacteria, fungi, and actinomycetes, possesses the enzymatic machinery to catalyze this deamination reaction.[4]

-

Causality of Microbial Action : The central role of microbes is unequivocally demonstrated in studies comparing sterilized and unsterilized soil. Metribuzin degrades 2.2 to 6.5 times slower in sterilized soil, where microbial activity is eliminated, confirming that biodegradation is the predominant dissipation mechanism.[7][8] The half-life in unsterilized soil can range from 15 to 47 days, whereas in sterilized soil, it can extend to over 150 days.[7][8][11]

-

Key Microbial Players : Specific bacterial strains have been identified as potent metribuzin degraders. For example, various species of Bacillus and actinobacteria like Streptomyces have shown the capability to utilize metribuzin as a source of carbon or nitrogen, facilitating its breakdown.[10][12]

Photochemical Degradation (Photolysis)

Sunlight also plays a significant role in the conversion of metribuzin to DA, particularly in aqueous environments and on the soil surface.[7][8]

-

Mechanism of Photolysis : UV radiation provides the energy to cleave the C-N bond of the amino group, leading to the formation of DA.[1] In aqueous solutions, this process can be rapid. For instance, in pH 6.6 water irradiated with natural sunlight, metribuzin has a reported half-life of just 4.3 hours, with DA being the major identified degradate.[1] On the soil surface, the half-life due to photolysis is longer, estimated between 14 to 25 days.[13]

The overall initial degradation pathway of metribuzin is illustrated below, highlighting the two main routes to the formation of desamino-metribuzin (DA).

Caption: Primary degradation pathways of metribuzin in the environment.

Environmental Factors Governing Degradation

The rate of metribuzin's conversion to DA is not constant but is governed by a range of soil and environmental variables. Understanding these factors is key to predicting the herbicide's persistence and potential for off-site transport.

| Factor | Influence on Degradation Rate | Causality & References |

| Temperature | Increases with higher temperatures | Higher temperatures accelerate microbial metabolism and enzymatic activity, leading to faster degradation. The half-life can decrease from ~329 days at 5°C to ~16 days at 35°C.[12][13][14] |

| Soil pH | Decreases in acidic conditions | Lower pH increases the adsorption of metribuzin to soil particles, making it less available for microbial degradation.[8] Optimal degradation often occurs at a neutral pH of around 7.[12][14] |

| Organic Matter | Decreases with higher organic matter | Metribuzin adsorbs strongly to soil organic matter, which can reduce its bioavailability to microorganisms and slow degradation.[5][15] |

| Soil Microorganisms | Increases with active microbial population | The presence of an adapted microbial community is the single most important factor. Degradation is significantly slower in sterilized soil.[7][8] |

| Sunlight Exposure | Increases with direct exposure | Photolysis is a key pathway on the soil surface and in clear water. Shading or incorporation into the soil profile reduces its contribution.[1][7][8] |

Subsequent Transformation of Desamino-Metribuzin (DA)

The formation of DA is not the endpoint of metribuzin's environmental fate. DA itself undergoes further transformation, primarily through oxidative desulfuration, to form desamino-diketo-metribuzin (DADK).[4] This subsequent metabolite, DADK, is more polar than the parent metribuzin, making it more water-soluble and increasing its potential risk for leaching into groundwater.[4]

Experimental Methodologies for Pathway Analysis

Accurate investigation of the metribuzin-to-DA pathway requires robust analytical protocols. The workflow generally involves sample extraction, cleanup, and instrumental analysis.

Caption: Generalized experimental workflow for studying metribuzin degradation.

Detailed Protocol: LC-MS/MS Analysis of Metribuzin and DA

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its high sensitivity and specificity in quantifying metribuzin and its metabolites in complex environmental matrices.[16][17]

1. Objective: To quantify the concentration of metribuzin and desamino-metribuzin (DA) in a soil matrix over time.

2. Materials & Reagents:

-

Soil sample, sieved (<2 mm)

-

Analytical standards of Metribuzin and Desamino-metribuzin (DA)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Acetic Acid (or Formic Acid)

-

Pressurized Liquid Extraction (PLE) system

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system with an electrospray ionization (ESI) source

3. Extraction (Pressurized Liquid Extraction - PLE):

-

Rationale: PLE uses elevated temperature and pressure to achieve rapid and efficient extraction of analytes from solid matrices.

-

Procedure:

-

Mix 10 g of the soil sample with diatomaceous earth and pack into a PLE cell.

-

Extract the sample using a mixture of methanol and water (e.g., 75:25 v/v) at an elevated temperature (e.g., 60°C) and pressure (e.g., 1500 psi).[18]

-

Collect the extract and concentrate it under a gentle stream of nitrogen.

-

4. Sample Cleanup (Solid Phase Extraction - SPE):

-

Rationale: To remove interfering matrix components that could suppress the analyte signal in the mass spectrometer.

-

Procedure:

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Load the concentrated extract onto the cartridge.

-

Wash the cartridge with a low-organic solvent mixture to remove polar interferences.

-

Elute the analytes (Metribuzin and DA) with a high-organic solvent like acetonitrile.

-

Evaporate the eluent to dryness and reconstitute in a suitable mobile phase for injection.

-

5. LC-MS/MS Analysis:

-

Rationale: Provides chromatographic separation followed by highly selective mass-based detection and quantification using Multiple Reaction Monitoring (MRM).

-

Typical Conditions:

-

LC Column: C8 or C18 reversed-phase column (e.g., 3.0 mm x 100 mm, 2.6 µm).[16][17]

-

Mobile Phase: A gradient of (A) water with 0.1% acetic acid and (B) acetonitrile with 0.1% acetic acid.[16][17]

-

Ionization: Electrospray Ionization, Positive Mode (ESI+).

-

MS/MS Detection: Operate in MRM mode. Monitor at least two ion pair transitions for each analyte (one for quantification, one for confirmation).[16][17]

-

-

Self-Validation: The protocol's trustworthiness is ensured by monitoring two distinct MRM transitions. The consistent ratio between the quantifier and qualifier ions provides confident identification of the analyte, preventing false positives.

Conclusion

The transformation of metribuzin to desamino-metribuzin is a cornerstone of its environmental degradation profile. This process is predominantly driven by microbial deamination in soil, with a significant contribution from photolysis on the surface and in aquatic systems. The rate of this conversion is intricately linked to environmental conditions such as temperature, pH, and soil organic matter. A thorough understanding of this pathway, supported by robust analytical methodologies like LC-MS/MS, is indispensable for professionals conducting environmental risk assessments and developing strategies to mitigate the impact of this widely used herbicide.

References

-

Huertas-Pérez, J. F., et al. (2006). Degradation pathways of metribuzin. ResearchGate. Available at: [Link]

-

Taylor & Francis Online. (n.d.). Persistence of metribuzin in aridisols as affected by various abiotic factors and its effect on soil enzymes. Taylor & Francis. Available at: [Link]

-

Semantic Scholar. (n.d.). Persistence of metribuzin in aridisols as affected by various abiotic factors and its effect on soil enzymes. Semantic Scholar. Available at: [Link]

-

United States Environmental Protection Agency. (n.d.). Analytical method for metribuzin and its transformation products, metribuzin DADK (AE F149970), metribuzin DK (AE 1344183) and m. EPA. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Metribuzin. PubChem. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Degradation of metribuzin in the UV/chlorine process: kinetic model, degradation by-products and transformation pathways. Environmental Science: Water Research & Technology. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Metribuzin degradation by membrane anodic Fenton treatment and its interaction with ferric ion. PubMed. Available at: [Link]

-

United States Environmental Protection Agency. (n.d.). Analytical method for metribuzin and its transformation products, metribuzin DADK (AE F149970), metribuzin DK (AE 1344183) and m. EPA. Available at: [Link]

-

Harbin Institute of Technology. (2023). Metribuzin and metamitron degradation using catalytic ozonation over tourmaline: Kinetics, degradation pathway, and toxicity. Harbin Institute of Technology. Available at: [Link]

-

United States Environmental Protection Agency. (n.d.). Pesticide Fact Sheet: Metribuzin. EPA. Available at: [Link]

-

MDPI. (2022). Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry. MDPI. Available at: [Link]

-

ResearchGate. (2022). Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Degradation of metribuzin under various temperatures. ResearchGate. Available at: [Link]

-

The Effect of Herbicide Metribuzin on Environment and Human: A Systematic Review. (2020). Semantic Scholar. Available at: [Link]

-

Cambridge University Press. (2017). Behavior and Fate of Metribuzin in Eight Ontario Soils. Weed Science. Available at: [Link]

-

Extension Toxicology Network. (n.d.). Metribuzin. EXTOXNET. Available at: [Link]

-

ResearchGate. (n.d.). Analysis of Metribuzin and transformation products in soil by pressurized liquid extraction and liquid chromatographic-tandem mass spectrometry. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Optimizing the metribuzin degrading potential of a novel bacterial consortium based on Taguchi design of experiment. ResearchGate. Available at: [Link]

-

Biodegradation and Kinetic Study of Hazardous Metribuzin Herbicide Using a Novel Soil Bacterial Isolate Olivibacter oleidegradans. (n.d.). Semantic Scholar. Available at: [Link]

-

ResearchGate. (n.d.). Analysis of Metribuzin and Associated Metabolites in Soil and Water Samples by Solid Phase Extraction and Reversed Phase Thin Layer Chromatography. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Immobilization of metribuzin-degrading bacteria on biochar: Enhanced soil remediation and bacterial community restoration. PMC. Available at: [Link]

-

University of Hertfordshire. (n.d.). Metribuzin (Ref: DPX G2504). AERU. Available at: [Link]

Sources

- 1. Metribuzin | C8H14N4OS | CID 30479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Effect of Herbicide Metribuzin on Environment and Human: A Systematic Review | Semantic Scholar [semanticscholar.org]

- 3. Metribuzin (Ref: DPX G2504) [sitem.herts.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. EXTOXNET PIP - METRIBUZIN [extoxnet.orst.edu]

- 7. tandfonline.com [tandfonline.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. neptjournal.com [neptjournal.com]

- 15. Behavior and Fate of Metribuzin in Eight Ontario Soils | Weed Science | Cambridge Core [cambridge.org]

- 16. epa.gov [epa.gov]

- 17. epa.gov [epa.gov]

- 18. researchgate.net [researchgate.net]

synthesis and commercial production of METRIBUZIN-DESAMINO

An In-depth Technical Guide to the Synthesis and Commercial Production of Metribuzin-Desamino

Abstract

Metribuzin-desamino (DA), chemically known as 6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one, is a principal metabolite of the widely used triazinone herbicide, Metribuzin.[1][2] Its presence in soil and water is a key indicator of Metribuzin degradation, making it a critical analytical standard for environmental monitoring and food safety assessments.[3][4] This guide provides a comprehensive overview of the synthesis and commercial-scale production of high-purity Metribuzin-desamino, intended for researchers and professionals in agrochemical development and analytical science. We will explore the core chemical transformations, detail scalable production protocols, and outline the rigorous quality control systems necessary for creating a self-validating, trustworthy analytical reference material.

Part 1: Foundational Chemistry and Synthesis Pathway

The synthesis of Metribuzin-desamino is logically derived from its parent compound, Metribuzin. The core chemical challenge is the selective removal of the amino group (-NH₂) from the N-4 position of the triazinone ring. This is efficiently achieved through a classical diazotization reaction followed by hydrolysis, a well-established method in organic chemistry for converting primary aromatic amines to other functional groups.

The Deamination Mechanism: A Mechanistic Perspective

The conversion relies on the reaction of the primary amino group of Metribuzin with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).

-

Nitrous Acid Formation: Sodium nitrite reacts with the strong acid to form nitrous acid.

-

Diazonium Salt Formation: The amino group on the Metribuzin molecule attacks the nitrous acid, and through a series of proton transfers and water elimination steps, forms a diazonium salt intermediate. This step is highly temperature-sensitive and must be conducted at low temperatures (typically 0-5 °C) to prevent premature decomposition of the unstable diazonium salt.

-

Deamination (Hydrolysis): The diazonium salt is then gently warmed, causing it to decompose. It releases nitrogen gas (N₂), a thermodynamically favorable process, and the resulting cation is quenched by water to yield the final desamino product.[5]

This strategic approach is favored because the precursor, Metribuzin, is a readily available commercial herbicide, making this a convergent and economically viable synthetic route.

Caption: Figure 1: Synthesis of Metribuzin-Desamino via Deamination.

Laboratory-Scale Synthesis Protocol

This protocol is adapted from established methodologies and serves as the foundation for commercial scale-up.[5]

Experimental Protocol: Synthesis of 6-tert-butyl-3-methylthio-4H-[1][6][7]triazin-5-one (3)

-

Dissolution: In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 4-amino-6-tert-butyl-3-methylthio-4H-[1][6][7]triazin-5-one (Metribuzin, 0.09 mol) in a mixture of anhydrous ethanol (200 mL) and concentrated HCl (45 mL).

-

Cooling: Cool the reaction mixture to 0 °C in an ice-salt bath.

-

Nitrite Addition: Prepare a solution of sodium nitrite (0.184 mol) in water (50 mL). Add this solution dropwise to the cooled Metribuzin mixture, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: Stir the resulting mixture vigorously at 0 °C for 30 minutes.

-

Warming: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1.5 hours. Vigorous gas evolution (N₂) will be observed.

-

Isolation: Concentrate the reaction mixture in vacuo to remove the ethanol. The crude product will precipitate.

-

Purification: Recrystallize the crude material from ethanol to obtain the final product as an off-white solid.

Part 2: Commercial Production and Process Control

The commercial production of Metribuzin-desamino is exclusively for its use as a high-purity analytical reference standard.[8] Therefore, the process is defined by stringent controls to ensure batch-to-batch consistency, high purity, and thorough characterization. The workflow can be visualized as a three-pillar system: Precursor Manufacturing, Scaled-Up Synthesis, and High-Purity Downstream Processing.

Caption: Figure 2: Commercial Production Workflow for Metribuzin-Desamino.

Pillar 1: Precursor (Metribuzin) Synthesis & Sourcing

Authoritative grounding for the final product begins with a well-characterized precursor. Commercial production of Metribuzin typically involves the methylation of 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one.[6][9][10] For the synthesis of an analytical standard, it is imperative to start with Metribuzin of at least 98% purity to minimize the formation of side-products that may be difficult to separate from the final desamino compound.

Pillar 2: Scaled-Up Deamination Reaction

Transitioning the laboratory protocol to a pilot or commercial scale requires specialized equipment and rigorous process control.

-

Equipment: A glass-lined or Hastelloy reactor is mandatory to withstand the corrosive acidic conditions.[11] The reactor must be jacketed for precise temperature control.

-

Critical Process Parameters:

-

Temperature: The reactor jacket is chilled to maintain an internal mass temperature of 0-5 °C during the NaNO₂ addition. Temperature excursions can lead to uncontrolled decomposition and reduced yield.

-

Addition Rate: The aqueous sodium nitrite solution is added subsurface via a dosing pump over 2-3 hours to control the exothermic reaction and prevent localized concentration spikes.

-

Stirring: Efficient agitation is crucial to ensure homogenous mixing and heat transfer.

-

-

Work-up and Isolation: After the reaction is complete, the crude product is isolated by filtration. The filter cake is washed thoroughly with cold deionized water to remove inorganic salts (NaCl) and residual acid before proceeding to purification.

Pillar 3: High-Purity Downstream Processing

The goal of this phase is to achieve the high purity required for a reference standard (>99%).

-

Purification: The primary method is recrystallization. The washed crude solid is dissolved in a minimal amount of hot ethanol and allowed to cool slowly, promoting the formation of well-defined crystals while impurities remain in the mother liquor. A second crop may be obtained by concentrating the mother liquor.

-

Drying: The purified, wet crystals are dried in a vacuum oven at a controlled temperature (e.g., 60 °C) until a constant weight is achieved, ensuring the removal of all residual solvents.[12]

Part 3: Data, Quality Control, and Validation

Every batch of a commercial reference standard must be a self-validating system. This is achieved through comprehensive analytical testing to confirm identity, purity, and concentration.

Physicochemical Properties

The fundamental properties of Metribuzin-desamino are summarized below.

| Property | Value | Source |

| IUPAC Name | 6-tert-butyl-3-methylsulfanyl-4H-1,2,4-triazin-5-one | [8] |

| CAS Number | 35045-02-4 | [13] |

| Molecular Formula | C₈H₁₃N₃OS | [13] |

| Molecular Weight | 199.28 g/mol | [13] |

| Appearance | Off-white to white crystalline solid | [5] |

| Melting Point | 239–240 °C | [5] |

Analytical Quality Control

A suite of orthogonal analytical techniques is employed to create a comprehensive purity profile.

| Analytical Method | Purpose | Typical Specification | Source |

| HPLC-UV | Purity assessment and quantification | ≥ 99.0% (Area %) | [14] |

| GC-MS/MS | Identity confirmation and trace impurity detection | Mass spectrum conforms to reference | [3][15] |

| ¹H NMR | Structural confirmation and solvent residue analysis | Structure consistent with reference spectrum | [5] |

| Loss on Drying (LOD) | Measurement of volatile content (water/solvents) | ≤ 0.5% | [16] |

| Elemental Analysis | Confirmation of elemental composition (C, H, N, S) | ± 0.4% of theoretical values | [5] |

References

- Benchchem. The Degradation Profile of Metribuzin: A Technical Overview of Its Half-Life Under Diverse Environmental Conditions.

- Wikipedia. Metribuzin.

- University of Hertfordshire. Metribuzin (Ref: DPX G2504) - AERU.

- Guidechem. How is Metribuzin synthesized and what are its uses? - FAQ.

- Royal Society of Chemistry. Degradation of metribuzin in the UV/chlorine process: kinetic model, degradation by-products and transformation pathways - Environmental Science: Water Research & Technology.

- Niir Project Consultancy Services. How to Start a Metribuzin Manufacturing Business?

- MDPI. Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry.

- Google Patents. CN109320470B - Preparation method of metribuzin and treatment method of waste liquid.

- Asian Journal of Chemistry. Development and Validation of RP-HPLC and UV Methods of Analysis for Metribuzin in Its Formulation.

- Johnson, R. M., & Pepperman, A. B. (1995). Analysis of Metribuzin and Associated Metabolites in Soil and Water Samples by Solid Phase Extraction and Reversed Phase Thin Layer Chromatography.

-

Pharmacia. Synthesis and antioxidant activity of 3-(2-R-ylidenehydrazinyl)-6-tert-butyl-4H-[1][6][7]triazin-5-ones. (2022). Available from:

- RSC Publishing. Degradation of metribuzin in the UV/chlorine process: kinetic model, degradation by-products and transformation pathways. (2023).

- EPA. Analytical method for metribuzin and its transformation products, metribuzin DADK (AE F149970), metribuzin DK (AE 1344183) and m.

- ResearchGate. Degradation pathways of metribuzin (Huertas-Pérez et al. 2006).

- NIH. Soil Actinobacteria Exhibit Metabolic Capabilities for Degrading the Toxic and Persistent Herbicide Metribuzin - PMC.

- ResearchGate. Reported methods for the determination of metribuzin and their metabolites in soil and plants.

- Google Patents. CN105218472B - A kind of preparation method of triazinone.

- PrepChem.com. Synthesis of 4-amino-6-tert.-butyl-3-methylthio-1,2,4-triazin-5-(4H)-one.

- PrepChem.com. Synthesis of 3-methylthio-4-amino-6-tert.-butyl-1,2,4-triazin-5(4H)-one.

- NIH. Metribuzin DA | C8H13N3OS | CID 135502804 - PubChem.

- Google Patents. CA1148544A - Process for producing 4-amino-6-tert.butyl-3-mercapto- 1,2,4-triazin-5-one.

- LGC Standards. Metribuzin-desamino | CAS 35045-02-4.

- Heranba Industries Limited. METRIBUZIN.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Soil Actinobacteria Exhibit Metabolic Capabilities for Degrading the Toxic and Persistent Herbicide Metribuzin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry | MDPI [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis and antioxidant activity of 3-(2-R-ylidenehydrazinyl)-6-tert-butyl-4H-[1,2,4]triazin-5-ones [pharmacia.pensoft.net]

- 6. Metribuzin - Wikipedia [en.wikipedia.org]

- 7. Page loading... [wap.guidechem.com]

- 8. Metribuzin-desamino | CAS 35045-02-4 | LGC Standards [lgcstandards.com]

- 9. prepchem.com [prepchem.com]

- 10. prepchem.com [prepchem.com]

- 11. niir.org [niir.org]

- 12. CN109320470B - Preparation method of metribuzin and treatment method of waste liquid - Google Patents [patents.google.com]

- 13. Metribuzin DA | C8H13N3OS | CID 135502804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. asianpubs.org [asianpubs.org]

- 15. researchgate.net [researchgate.net]

- 16. heranba.co.in [heranba.co.in]

An In-depth Technical Guide to Metribuzin-Desamino

Introduction

Metribuzin-desamino, a primary transformation product of the widely used triazine herbicide metribuzin, is a compound of significant interest to researchers, environmental scientists, and regulatory bodies.[1][2] Understanding its chemical identity, formation, and behavior in various matrices is crucial for a comprehensive assessment of the environmental impact and toxicological profile of its parent compound. This guide provides a detailed technical overview of metribuzin-desamino, including its chemical identifiers, metabolic pathways, analytical methodologies, and environmental significance.

Chemical Identity

A precise understanding of a molecule's identity is the foundation of all further scientific investigation. Metribuzin-desamino is systematically identified by its CAS number and IUPAC name, which provide unambiguous references for this compound in scientific literature and databases.

| Identifier | Value | Source |

| CAS Number | 35045-02-4 | PubChem[1] |

| IUPAC Name | 6-tert-butyl-3-methylsulfanyl-4H-1,2,4-triazin-5-one | PubChem[1] |

| Molecular Formula | C₈H₁₃N₃OS | PubChem[1] |

| Molecular Weight | 199.28 g/mol | PubChem[1] |

Chemical Structure

Caption: Chemical structure of Metribuzin-Desamino.

Formation and Metabolism of Metribuzin

Metribuzin-desamino is not synthetically produced for agricultural use but is rather a product of the environmental degradation of metribuzin.[1] The primary mechanism of its formation is through the deamination of the parent metribuzin molecule, a process often mediated by microbial activity in soil.[3]

Metribuzin itself is a selective herbicide that functions by inhibiting photosynthesis in susceptible plant species.[4][5] Its environmental fate is of significant concern due to its potential to contaminate ground and surface water.[6] The degradation of metribuzin in the environment leads to the formation of several key metabolites, including metribuzin-desamino (M-DA), diketo-metribuzin (M-DK), and desamino-diketo-metribuzin (M-DADK).[3][7]

Caption: Simplified metabolic pathway of Metribuzin.

Analytical Methodologies

The accurate detection and quantification of metribuzin-desamino in environmental and biological samples are essential for monitoring and risk assessment. Several advanced analytical techniques have been developed for this purpose.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

A robust method for the simultaneous determination of metribuzin and its main metabolites, including metribuzin-desamino, in soil and plant matrices involves ultrasound-assisted extraction followed by GC-MS/MS analysis.[7]

Experimental Protocol: GC-MS/MS Analysis of Metribuzin-Desamino

-

Sample Preparation (Soil):

-

Weigh 5 g of soil into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Vortex for 1 minute.

-

Perform ultrasonic extraction for 15 minutes.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the supernatant to a clean tube.

-

Repeat the extraction with another 10 mL of acetonitrile.

-

Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of ethyl acetate for GC-MS/MS analysis.

-

-

Chromatographic Conditions:

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250 °C.

-

Oven Program: Initial temperature of 70 °C, hold for 1 min, ramp to 180 °C at 25 °C/min, then ramp to 280 °C at 10 °C/min, and hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific transitions for metribuzin-desamino should be optimized based on the instrument.

-

Liquid Chromatography-Tandem Mass Spectrometry (HPLC/MS/MS)

HPLC/MS/MS is another powerful technique for the analysis of metribuzin and its transformation products in soil and water samples.[8][9]

Experimental Protocol: HPLC/MS/MS Analysis of Metribuzin-Desamino

-

Sample Preparation (Water):

-

Filter the water sample through a 0.45 µm filter.

-

For trace-level analysis, solid-phase extraction (SPE) may be required.

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Load the water sample onto the cartridge.

-

Wash the cartridge with deionized water.

-

Elute the analytes with an appropriate solvent (e.g., acetonitrile or methanol).

-

Evaporate the eluate and reconstitute in the mobile phase.

-

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).[9]

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Ion Source Parameters: Optimize capillary voltage, cone voltage, and gas flows for maximum sensitivity.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). For metribuzin-desamino, monitor the transition m/z 200.1 → 172.1 for quantification and m/z 200.1 → 116.0 for confirmation.[8][9]

-

Environmental Fate and Significance

Metribuzin-desamino is recognized as a significant environmental transformation product of metribuzin.[1] Its presence in soil and water is an indicator of the degradation of the parent herbicide. The physicochemical properties of metribuzin-desamino, such as its water solubility and soil sorption characteristics, will influence its mobility and persistence in the environment. While metribuzin itself has a moderate persistence in soil with a half-life ranging from 30 to 120 days, the persistence of its metabolites is also a critical factor in assessing the long-term environmental impact.[4]

The detection of metribuzin-desamino in environmental samples confirms the breakdown of metribuzin and is an important component of comprehensive environmental monitoring programs for this herbicide.[10]

Toxicological Relevance

As a pesticide degradation product, the toxicological profile of metribuzin-desamino is a key area of research.[1] While the parent compound, metribuzin, has been studied for its acute and chronic toxicity, the potential health effects of its metabolites are also of concern.[5][11] The major urinary metabolite of metribuzin in rats has been identified as deamino metribuzin mercapturate, indicating that deamination is a significant metabolic pathway in mammals.[12] Understanding the toxicity of metribuzin-desamino is essential for a complete human health risk assessment associated with the use of metribuzin.[10]

Conclusion

Metribuzin-desamino is a key metabolite in the environmental degradation of the herbicide metribuzin. Its unambiguous identification through its CAS number and IUPAC name is fundamental for scientific discourse. The development of sensitive analytical methods, such as GC-MS/MS and HPLC/MS/MS, allows for its effective monitoring in various environmental compartments. A thorough understanding of the formation, fate, and potential toxicity of metribuzin-desamino is imperative for a holistic evaluation of the environmental and human health implications of metribuzin use. Continued research into the behavior and effects of this and other metribuzin metabolites will be crucial for refining risk assessments and ensuring the responsible use of this important agricultural chemical.

References

-

PubChem. Metribuzin. National Center for Biotechnology Information. [Link]

-

Huertas-Pérez, J. F., et al. (2006). Degradation pathways of metribuzin. ResearchGate. [Link]

-

PubChem. Metribuzin DA. National Center for Biotechnology Information. [Link]

-

Albero, B., et al. (2022). Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry. Separations, 9(12), 386. [Link]

-

AERU. Desamino-metribuzin (Ref: BCS-AA91084). University of Hertfordshire. [Link]

-

EXTOXNET. Metribuzin. Extension Toxicology Network. [Link]

-

U.S. EPA. Analytical method for metribuzin and its transformation products, metribuzin DADK (AE F149970), metribuzin DK (AE 1344183) and metribuzin DA (AE B142111) in soil. [Link]

-

U.S. EPA. Pesticide Fact Sheet: Metribuzin. [Link]

-

U.S. EPA. Analytical method for metribuzin and its transformation products, metribuzin DADK (AE F149970), metribuzin DK (AE 1344183) and metribuzin DA (AE B142111) in water. [Link]

-

AERU. Desamino-metribuzin (Ref: BCS-AA91084). University of Hertfordshire. [Link]

-

DIGITAL.CSIC. Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry. [Link]

-

Wikipedia. Metribuzin. [Link]

-

Albero, B., et al. (2022). Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry. ResearchGate. [Link]

-

U.S. EPA. IRIS Substance file - Metribuzin; CASRN 21087-64-9. [Link]

-

AERU. Metribuzin (Ref: DPX G2504). University of Hertfordshire. [Link]

-

U.S. EPA. Health Effects Support Document for Metribuzin. [Link]

-

ResearchGate. (2025). FIRST CASE REPORT ON METRIBUZINE, AN HERBICIDE SUICIDAL POISONING, PRESENTED WITH FATAL METABOLIC ACIDOSIS, ACUTE RENAL FAILURE, AND HYPOKALEMIA. [Link]

Sources

- 1. Metribuzin DA | C8H13N3OS | CID 135502804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Desamino-metribuzin (Ref: BCS-AA91084) [sitem.herts.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. EXTOXNET PIP - METRIBUZIN [extoxnet.orst.edu]

- 5. epa.gov [epa.gov]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. mdpi.com [mdpi.com]

- 8. epa.gov [epa.gov]

- 9. epa.gov [epa.gov]

- 10. hpc-standards.com [hpc-standards.com]

- 11. researchgate.net [researchgate.net]

- 12. askthenerd.com [askthenerd.com]

Metribuzin-Desamino Formation: A Technical Guide to Microbial and Photochemical Processes

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the formation of desamino-metribuzin (DA), a principal transformation product of the triazinone herbicide metribuzin. As a Senior Application Scientist, the following sections synthesize field-proven insights with established scientific principles to elucidate the causal mechanisms behind metribuzin's degradation. We will explore the distinct yet sometimes overlapping microbial and photochemical pathways, offering detailed experimental protocols for their investigation.

Introduction: Metribuzin's Environmental Fate

Metribuzin is a selective herbicide widely used for pre- and post-emergence control of grass and broadleaf weeds in various crops.[1][2] Its environmental persistence and mobility are of significant concern, as it has been detected in groundwater.[3] The degradation of metribuzin in soil and aquatic environments is a critical process that dictates its potential for contamination and long-term impact. This degradation proceeds primarily through two routes: microbial metabolism and photochemical transformation.[4] Both pathways can lead to the formation of three major metabolites: desamino-metribuzin (DA), diketo-metribuzin (DK), and desamino-diketo-metribuzin (DADK).[1][5] Understanding the specific conditions and mechanisms that lead to the formation of DA is crucial for accurate environmental risk assessment and the development of effective remediation strategies.

PART I: Microbial Degradation and DA Formation

Microbial degradation is a primary driver of metribuzin dissipation in soil.[6] A diverse range of soil microorganisms, including bacteria and actinomycetes, utilize metribuzin as a source of carbon and nitrogen, transforming it into less complex molecules.[5][7]

Key Microbial Players and Biochemical Mechanisms

The deamination of metribuzin, which removes the amino group (-NH2) from the triazine ring to form DA, is a key microbial process.[4][5] Several bacterial genera have been identified with the capability to degrade metribuzin. For instance, a consortium of Rhodococcus rhodochrous, Bacillus tequilensis, Bacillus aryabhattai, and Bacillus safensis has demonstrated effective metribuzin degradation.[8] Similarly, various actinobacterial strains, such as Streptomyces toxytricini and Streptomyces heliomycini, have shown robust growth using metribuzin as a sole carbon source and significant degradation capabilities.[5]

The initial and rate-limiting step in the microbial formation of DA is the enzymatic hydrolytic deamination of the parent metribuzin molecule. This process is followed by further degradation steps. The DA metabolite can then undergo oxidative desulfuration to form desamino-diketo-metribuzin (DADK).[4]

Caption: Microbial degradation pathways of metribuzin leading to DA, DK, and DADK.

Environmental Factors Influencing Microbial Degradation

The rate and extent of microbial degradation of metribuzin are significantly influenced by a range of soil and environmental conditions:

-

pH: Optimal degradation often occurs around neutral pH (e.g., pH 7.2).[5]

-

Temperature: Mesophilic conditions, typically around 30°C, favor the metabolic activity of degrading microorganisms.[5][9]

-

Moisture: Adequate soil moisture is essential for microbial activity and substrate availability.

-

Organic Matter: Soils with higher organic matter content tend to exhibit faster degradation rates, likely due to a larger and more active microbial population.[6]

-

Microbial Community: The presence of specific metribuzin-degrading microbial populations is fundamental. Inoculation of contaminated soils with specialized microbial consortia can significantly enhance degradation rates.[8]

Experimental Protocol: Soil Microcosm Study

This protocol provides a framework for assessing the microbial degradation of metribuzin in soil and the formation of DA. It is based on established methodologies for pesticide fate studies.[10][11]

Objective: To quantify the rate of metribuzin degradation and the formation of DA in soil under controlled laboratory conditions.

Materials:

-

Fresh soil samples, sieved (2 mm)

-

Analytical grade metribuzin and DA standards

-

Sterile deionized water

-

Appropriate organic solvents (e.g., methanol, acetonitrile)[3]

-

Glass incubation jars (e.g., 250 mL) with Teflon-lined lids[10]

-

Incubator

-

Analytical instrumentation (HPLC-UV or LC-MS/MS)

Methodology:

-

Soil Preparation and Characterization:

-

Collect soil from a relevant site. Air-dry and sieve to ensure homogeneity.

-

Characterize the soil for pH, organic matter content, texture, and microbial biomass.

-

Adjust soil moisture to a predetermined level (e.g., 60% of water holding capacity).

-

Pre-incubate the soil for 7-10 days in the dark at the desired temperature (e.g., 30°C) to allow the microbial community to stabilize.[11]

-

-

Spiking and Incubation:

-

Prepare a stock solution of metribuzin in a minimal amount of a suitable solvent.

-

Treat 50 g soil samples with the metribuzin solution to achieve the desired initial concentration (e.g., 5 mg/kg).[11]

-

Thoroughly mix the soil to ensure even distribution of the herbicide.

-

Prepare a control set of soil samples treated with the solvent only.

-

Seal the jars and incubate in the dark at a constant temperature.

-

-

Sampling and Extraction:

-

Destructively sample triplicate jars at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days).

-

Extract metribuzin and its metabolites from the soil samples using an appropriate solvent system (e.g., methanol/water mixture).[3]

-

The extraction can be facilitated by methods such as sonication or pressurized liquid extraction.[1]

-

-

Analysis:

-

Data Analysis:

-

Plot the concentration of metribuzin and DA over time.

-

Calculate the dissipation half-life (DT50) of metribuzin using first-order kinetics.

-

Determine the maximum concentration of DA formed and the time at which it occurs.

-

PART II: Photochemical Formation of DA

Photochemical degradation, or photolysis, is another significant pathway for metribuzin transformation, particularly in aquatic systems and on soil surfaces.[14][15] This process involves the transformation of metribuzin upon absorption of light energy.[16]

Principles and Mechanistic Pathways

Direct photolysis occurs when the metribuzin molecule itself absorbs photons from sunlight, leading to an excited state that can then undergo chemical reactions.[16] The deamination of metribuzin to form DA can be a result of photo-induced hydrolytic deamination.[14] Advanced oxidation processes, such as the UV/chlorine process, can significantly accelerate metribuzin degradation through the generation of highly reactive species like hydroxyl radicals.[14][17]

Caption: Simplified workflow for the photochemical formation of DA from metribuzin.

Influencing Factors

Several factors can influence the rate of photochemical degradation of metribuzin:

-

Light Intensity and Wavelength: The rate of photolysis is dependent on the intensity and spectral distribution of the light source. Sunlight at the earth's surface has a wavelength threshold of >290 nm.[16]

-

pH: The pH of the aqueous solution can affect the chemical form of metribuzin and its susceptibility to photolysis.[14]

-

Photosensitizers: The presence of natural organic matter, such as humic acids, can act as photosensitizers, potentially accelerating the degradation process through indirect photolysis.[14]

Experimental Protocol: Aqueous Photodegradation Study

This protocol outlines a method for investigating the direct photolysis of metribuzin in water, consistent with OECD Guideline 316.[16]

Objective: To determine the quantum yield and photolytic half-life of metribuzin in an aqueous solution and identify the formation of DA.

Materials:

-

Analytical grade metribuzin and DA standards

-

Sterile, buffered, purified water (e.g., phosphate buffer)

-

Quartz or borosilicate glass reaction vessels

-

A light source simulating natural sunlight (e.g., Xenon arc lamp with filters)[16]

-

Radiometer for measuring light intensity

-

Analytical instrumentation (HPLC-UV or LC-MS/MS)

Methodology:

-

Solution Preparation:

-

Prepare a stock solution of metribuzin in a water-miscible solvent.

-

Prepare the test solutions by dissolving a known amount of metribuzin in sterile buffered water in the reaction vessels. The concentration should be low enough to avoid significant light attenuation.

-

Prepare dark controls by wrapping identical vessels in aluminum foil.

-

-

Irradiation:

-

Place the reaction vessels in a temperature-controlled chamber under the light source.

-

Continuously irradiate the samples, periodically measuring the light intensity.

-

Maintain the dark controls under the same temperature conditions.

-

-

Sampling and Analysis:

-

At specified time intervals, withdraw aliquots from both the irradiated and dark control samples.

-

Analyze the samples directly or after appropriate dilution using a validated HPLC-UV or LC-MS/MS method.

-

Quantify the concentrations of metribuzin and DA.

-

-

Data Analysis:

-

Confirm that no significant degradation has occurred in the dark controls.

-

Plot the natural logarithm of the metribuzin concentration versus time for the irradiated samples.

-

Determine the first-order rate constant and the photolytic half-life.

-

Monitor the formation and decline of the DA metabolite over the course of the experiment.

-

Analytical Methodologies

Accurate quantification of metribuzin and its transformation products is paramount. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection or Tandem Mass Spectrometry (LC-MS/MS) are the methods of choice.[12][18]

-

Sample Preparation: Extraction from soil typically involves solid-liquid extraction with solvents like methanol or acetonitrile, followed by a clean-up step using solid-phase extraction (SPE) if necessary.[1][3] Water samples may be analyzed directly or after pre-concentration via SPE.[3]

-

Chromatography: Reversed-phase columns, such as a C8 or C18, are commonly used for separation.[12][13] A typical mobile phase would consist of a gradient of acetonitrile and acidified water.[12]

-

Detection: UV detection can be performed at a wavelength of around 290-297 nm.[3][13] LC-MS/MS provides higher sensitivity and selectivity, monitoring specific parent-to-daughter ion transitions for unequivocal identification and quantification of metribuzin and DA.[12]

Comparative Data Summary

The degradation of metribuzin is highly dependent on the specific environmental conditions. The following table summarizes representative half-life data.

| Degradation Process | Condition | Half-Life (DT50) | Reference(s) |

| Microbial Degradation | Aerobic Soil | 14 - 60 days | [4] |

| Soil with Bioaugmentation | 40 days | [8] | |

| Sterilized Soil | 154 days | [4] | |

| Photodegradation | On Soil Surface (natural light) | 14 - 25 days | [19] |

| Aqueous Solution (UV/Chlorine) | kobs = 0.0986 min⁻¹ | [14][17] | |

| Hydrolysis | Neutral pH (20°C) | Stable | [19] |

Conclusion

The formation of desamino-metribuzin is a key transformation step in the environmental fate of the parent herbicide. Both microbial and photochemical processes contribute to its formation, with the dominant pathway being dependent on specific environmental contexts such as soil type, microbial community composition, water presence, and sunlight exposure. A thorough understanding of these processes, facilitated by robust experimental designs and sensitive analytical methods, is essential for predicting the environmental behavior of metribuzin and ensuring its safe and sustainable use in agriculture. Future research should focus on identifying the specific enzymes and genes involved in microbial deamination and further characterizing the ecotoxicological profiles of the DA metabolite.

References

-

Hu, C., et al. (2023). Degradation of metribuzin in the UV/chlorine process: kinetic model, degradation by-products and transformation pathways. RSC Publishing. Available at: [Link]

- BenchChem. (2025).

-

Parrilla-Vázquez, M. M., et al. (2022). Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry. MDPI. Available at: [Link]

- U.S. Environmental Protection Agency. (2015).

- Rebai, H., et al. (2023). Soil Actinobacteria Exhibit Metabolic Capabilities for Degrading the Toxic and Persistent Herbicide Metribuzin.

-

Rebai, H., et al. (2023). Soil Actinobacteria Exhibit Metabolic Capabilities for Degrading the Toxic and Persistent Herbicide Metribuzin. National Institutes of Health (NIH). Available at: [Link]

- Johnson, R. M., & Pepperman, A. B. (1995). Analysis of Metribuzin and Associated Metabolites in Soil and Water Samples by Solid Phase Extraction and Reversed Phase Thin Layer Chromatography.

- Pisoschi, A. M., et al. (2011).

-

National Institutes of Health. Metribuzin. PubChem. Available at: [Link]

- Wahla, A. Q., et al. (2018). Optimizing the metribuzin degrading potential of a novel bacterial consortium based on Taguchi design of experiment.

- Henriksen, T., et al. (2002). Analysis of Metribuzin and transformation products in soil by pressurized liquid extraction and liquid chromatographic-tandem mass spectrometry.

-

Wikipedia. (2023). Metribuzin. Wikipedia. Available at: [Link]

-

Wahla, A. Q., et al. (2021). Immobilization of metribuzin-degrading bacteria on biochar: Enhanced soil remediation and bacterial community restoration. National Institutes of Health (NIH). Available at: [Link]

- BenchChem. (2025). The Degradation Profile of Metribuzin: A Technical Overview of Its Half-Life Under Diverse Environmental Conditions. BenchChem.

- University of Hertfordshire. Metribuzin (Ref: DPX G2504). AERU.

- La Cecilia, D., et al. (2020). Microcosm experiments and kinetic modeling of glyphosate biodegradation in soils and sediments.

-

Hu, C., et al. (2023). Degradation of metribuzin in the UV/chlorine process: kinetic model, degradation by-products and transformation pathways. Environmental Science: Water Research & Technology (RSC Publishing). Available at: [Link]

-

Al-Musawi, T. J., et al. (2022). Photo-Catalytic Remediation of Pesticides in Wastewater Using UV/TiO2. MDPI. Available at: [Link]

- Shaner, D. L., et al. (2008).

- Andrási, N., et al. (2010). Photostability and Photodegradation Pathways of Distinctive Pesticides.

-

Sousa, J. C. G., et al. (2022). Degradation of Pesticides Using Semiconducting and Tetrapyrrolic Macrocyclic Photocatalysts—A Concise Review. MDPI. Available at: [Link]

- International Journal of Science and Research. (2015).

-

Ueji, M. (2018). Direct photolysis mechanism of pesticides in water. National Institutes of Health (NIH). Available at: [Link]

-

Pereira, R. B. F., et al. (2023). Microbiology and Biochemistry of Pesticides Biodegradation. MDPI. Available at: [Link]

- Liu, S., et al. (2023). SynCom‐mediated herbicide degradation activates microbial carbon metabolism in soils. Wiley Online Library.

-

Khan, S., et al. (2022). Degradation of Three Herbicides and Effect on Bacterial Communities under Combined Pollution. MDPI. Available at: [Link]

Sources

- 1. Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry [mdpi.com]

- 2. Metribuzin - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Soil Actinobacteria Exhibit Metabolic Capabilities for Degrading the Toxic and Persistent Herbicide Metribuzin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Immobilization of metribuzin-degrading bacteria on biochar: Enhanced soil remediation and bacterial community restoration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ars.usda.gov [ars.usda.gov]

- 11. mdpi.com [mdpi.com]

- 12. epa.gov [epa.gov]

- 13. asianpubs.org [asianpubs.org]

- 14. Degradation of metribuzin in the UV/chlorine process: kinetic model, degradation by-products and transformation pathways - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]

- 15. Metribuzin | C8H14N4OS | CID 30479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Direct photolysis mechanism of pesticides in water - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Degradation of metribuzin in the UV/chlorine process: kinetic model, degradation by-products and transformation pathways - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Toxicological Profile and Health Impact of METRIBUZIN-DESAMINO

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Scarcity of a Key Metabolite

Metribuzin, a widely utilized triazine herbicide, undergoes environmental and metabolic transformation, giving rise to several degradation products. Among these, METRIBUZIN-DESAMINO (DA) is a significant metabolite formed through the deamination of the parent compound.[1][2] While extensive toxicological data exists for metribuzin, its desamino metabolite presents a challenge to the scientific community due to a notable scarcity of specific toxicological studies. This guide, therefore, adopts a dual approach: it provides a comprehensive overview of the known toxicological profile of the parent compound, metribuzin, as a foundational reference, and meticulously synthesizes the available, albeit limited, data on METRIBUZIN-DESAMINO. The objective is to equip researchers and professionals with a clear understanding of the current knowledge base, highlight critical data gaps, and provide robust analytical methodologies for future investigations.

I. The Parent Compound: Toxicological Benchmark of Metribuzin

A thorough understanding of metribuzin's toxicology is paramount for contextualizing the potential risks associated with its metabolites. Metribuzin is classified as a slightly toxic compound via the oral route and is considered "moderately hazardous" by the World Health Organization (WHO).[3][4]

Acute Toxicity

The acute toxicity of metribuzin varies across species, with oral LD50 values ranging from 245 to 2300 mg/kg in laboratory animals.[1][2]

| Species | Route | LD50 Value | Toxicity Class | Reference |

| Rat (male) | Oral | 2200 mg/kg | III (Slightly Toxic) | [2] |

| Rat (female) | Oral | 2345 mg/kg | III (Slightly Toxic) | [2] |

| Mouse | Oral | 700 mg/kg | II (Moderately Toxic) | [1] |

| Guinea Pig | Oral | 245-274 mg/kg | II (Moderately Toxic) | [1] |

| Rabbit | Dermal | >20,000 mg/kg | IV (Practically Nontoxic) | [1] |

Table 1: Acute Toxicity of Metribuzin

Subchronic and Chronic Toxicity

Repeated exposure to metribuzin has been shown to primarily target the liver and thyroid gland in animal studies.[4][5] Observed effects include increased liver and thyroid weights, decreased body weight gain, and changes in liver enzyme activities.[5][6] In a 2-year feeding study in rats, a No-Observed-Adverse-Effect Level (NOAEL) of 5 mg/kg/day was established.[4]

Genotoxicity and Carcinogenicity

The genotoxicity of metribuzin has yielded inconsistent results across various assays.[3] While some in vitro studies have indicated potential for DNA damage, in vivo studies have generally been negative.[3][7] The U.S. Environmental Protection Agency (EPA) has classified metribuzin as a Group D chemical, "not classifiable as to human carcinogenicity," due to inadequate data from animal bioassays and a lack of human carcinogenicity data.[3][8]

Reproductive and Developmental Toxicity

Developmental toxicity studies in rats and rabbits suggest that fetal effects are primarily observed at doses that also cause maternal toxicity.[2] Metribuzin is not considered a primary developmental or reproductive toxicant.[8]

II. METRIBUZIN-DESAMINO: Unveiling the Profile of a Metabolite of Concern

METRIBUZIN-DESAMINO is formed through the deamination of the parent metribuzin molecule, a process that can occur both environmentally and metabolically.[1][2] It is often detected alongside other metabolites such as diketo-metribuzin (DK) and desamino-diketo-metribuzin (DADK).[9]

Figure 1: Simplified metabolic pathway of Metribuzin.

Acute Toxicity: An Area of Uncertainty

Importantly, some toxicological summaries suggest that the environmental degradates of metribuzin may exhibit greater acute toxicity than the parent compound, with potentially lower LD50 values.[1] One report indicates that while the diketo (DK) metabolite is considered 2 to 3 times more toxic than metribuzin, the deaminated (DA) and deaminated diketo (DADK) metabolites are of "equivalent toxicity".[1] This suggests that METRIBUZIN-DESAMINO could be as or more acutely toxic than metribuzin. The AERU database assigns a "Moderate alert" for the acute mammalian toxicity of desamino-metribuzin, while also noting that significant data are missing.[10]

Subchronic and Chronic Health Impacts: A Data Gap

There is a significant lack of publicly available data on the subchronic and chronic toxicity of METRIBUZIN-DESAMINO. Regulatory bodies like the European Food Safety Authority (EFSA) have identified data gaps concerning the toxicological profiles of metribuzin metabolites.[2] The MDH report mentions a 28-day study for the DADK metabolite, but no comparable study for METRIBUZIN-DESAMINO was cited, underscoring the need for further research in this area.[6]

Genotoxic Potential: Inferences and the Need for Direct Evidence

Specific genotoxicity studies on METRIBUZIN-DESAMINO are not widely reported. In the absence of such data, regulatory agencies often extrapolate from the data of the parent compound. EFSA has stated that for the DA-metribuzin metabolite, the toxicological reference values of the parent compound are applicable, which implies a lack of specific genotoxicity data for the metabolite itself.[2] Given the mixed results for the genotoxicity of metribuzin, direct assessment of the genotoxic potential of METRIBUZIN-DESAMINO is a critical area for future research.

III. Experimental Protocols: Analytical Determination of METRIBUZIN-DESAMINO

The accurate quantification of METRIBUZIN-DESAMINO in various matrices is essential for toxicological studies and environmental monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for its sensitivity and specificity.

Workflow for Sample Analysis

Figure 2: General workflow for the analysis of METRIBUZIN-DESAMINO.

Step-by-Step Methodology for Quantification in Water Samples

This protocol is adapted from validated methods for the analysis of metribuzin and its metabolites.[5][11]

1. Sample Preparation:

- To a 10 mL water sample, add an appropriate internal standard (e.g., isotopically labeled METRIBUZIN-DESAMINO).

- Perform liquid-liquid extraction with a suitable organic solvent, such as dichloromethane.

- Separate the organic layer and evaporate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in a known volume of the initial mobile phase.

2. LC-MS/MS Conditions:

- Chromatographic Column: A C18 or C8 reversed-phase column is suitable (e.g., Phenomenex Kinetex C8, 3.0 mm x 100 mm, 2.6 µm).

- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

- Flow Rate: 0.4 mL/min.

- Injection Volume: 10 µL.

- Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

3. Mass Spectrometric Parameters:

- Monitor the following multiple reaction monitoring (MRM) transitions for METRIBUZIN-DESAMINO:

- Quantifier: m/z 200.1 → 172.1

- Qualifier: m/z 200.1 → 116.0

- Optimize instrument parameters such as collision energy and declustering potential for maximum sensitivity.

4. Quantification:

- Generate a calibration curve using certified reference standards of METRIBUZIN-DESAMINO.

- Quantify the analyte in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

IV. Conclusion and Future Directions